molecular formula C21H21N3O5S B2857578 N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683792-05-4

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2857578
CAS No.: 683792-05-4
M. Wt: 427.48
InChI Key: PQWJVJPTSDPCSS-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a dioxoisoindolin moiety linked to a benzamide group, which is further substituted with a 4-methylpiperidin-1-ylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoindolinone core This can be achieved through the cyclization of phthalic anhydride with an appropriate amine

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of biological pathways and interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may also be exploited in the creation of new chemical products.

Mechanism of Action

The mechanism by which N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy in various applications.

Comparison with Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives

  • N-(1,3-dioxoisoindolin-2-yl)carbohydrazide derivatives

  • N-(1,3-dioxoisoindolin-4-yl)benzamide derivatives

Uniqueness: N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide stands out due to its specific structural features, such as the presence of the 4-methylpiperidin-1-ylsulfonyl group. This group enhances its chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-9-11-24(12-10-13)30(28,29)15-7-5-14(6-8-15)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJVJPTSDPCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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